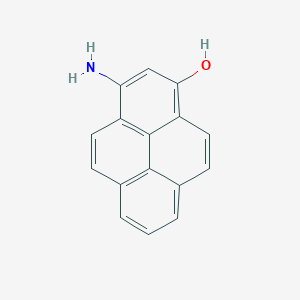
3-Aminopyren-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopyren-1-OL is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the third position and a hydroxyl group at the first position on the pyrene ring. Pyrene derivatives are known for their photophysical and electronic properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyren-1-OL typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 3-Aminopyren-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, and nitrated pyrene derivatives.
科学的研究の応用
3-Aminopyren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 3-Aminopyren-1-OL involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to changes in gene expression and cellular processes. Additionally, its photophysical properties allow it to act as a fluorescent probe, providing valuable insights into cellular and molecular dynamics .
類似化合物との比較
1-Aminopyrene: Similar structure but with the amino group at the first position.
3-Hydroxypyrene: Similar structure but with a hydroxyl group at the third position.
3-Nitropyrene: Similar structure but with a nitro group at the third position.
Uniqueness: 3-Aminopyren-1-OL is unique due to the presence of both amino and hydroxyl groups on the pyrene ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in biological and medical research .
特性
CAS番号 |
103114-40-5 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
3-aminopyren-1-ol |
InChI |
InChI=1S/C16H11NO/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8,18H,17H2 |
InChIキー |
WEQKXFXYRNEOJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


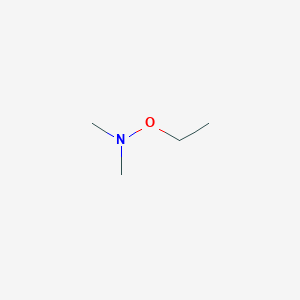
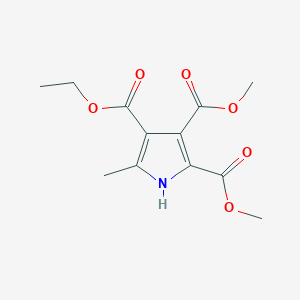
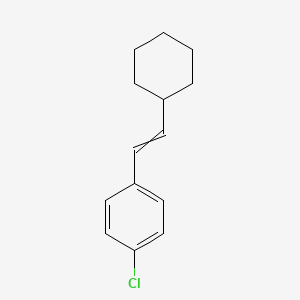
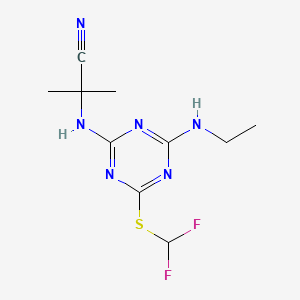

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

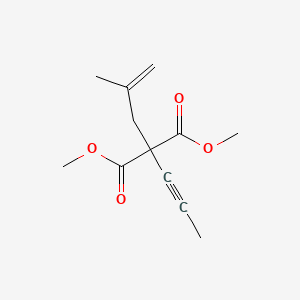
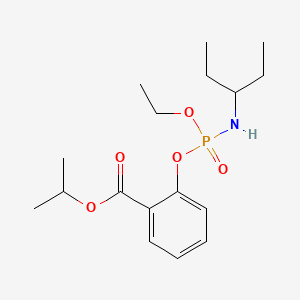
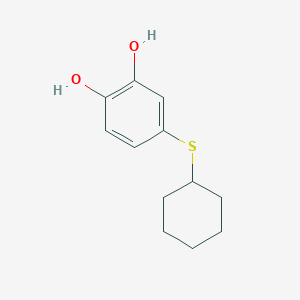

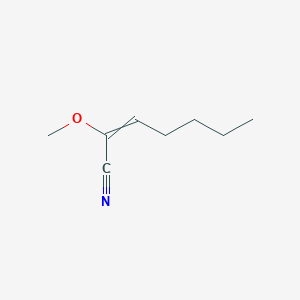
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)

